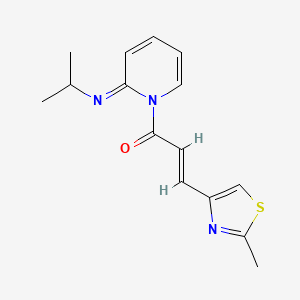
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
作用機序
The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to have potent inhibitory activity against various enzymes, including tyrosine kinases, proteases, and phosphodiesterases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. This compound has also been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has high purity and yield. This compound is also stable under various reaction conditions and has a long shelf life. However, this compound has some limitations for lab experiments. This compound is relatively expensive and may not be readily available in large quantities. This compound also has limited solubility in water, which may affect its bioavailability and activity.
将来の方向性
There are several future directions for the study of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide. One direction is to further explore the mechanism of action of this compound and its potential targets in various cellular processes. Another direction is to optimize the synthesis method and develop new derivatives with improved potency and selectivity. Additionally, the potential applications of this compound in drug development and disease treatment should be further explored. Finally, the safety and toxicity of this compound should be thoroughly evaluated to ensure its suitability for clinical use.
合成法
The synthesis of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide involves the reaction of 2-phenyl-1,3,4-thiadiazole with triazole-4-carboxylic acid under appropriate reaction conditions. This reaction results in the formation of the desired compound with high yield and purity. The synthesis of this compound has been optimized and improved by various researchers, and it is now a well-established method for producing this compound.
科学的研究の応用
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, this compound has been studied for its potential use as a drug candidate for various diseases, including cancer, diabetes, and inflammation. In medicinal chemistry, this compound has been used as a scaffold for the development of new drugs with improved potency and selectivity.
特性
IUPAC Name |
2-phenyl-N-(1,3,4-thiadiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-15-12-7-19-11)9-6-13-17(16-9)8-4-2-1-3-5-8/h1-7H,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRCVSDHOZGWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-phenoxypropan-2-ol](/img/structure/B7546607.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![1-[[5-(Ethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(2-propan-2-ylphenoxy)propan-2-ol](/img/structure/B7546624.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)
![2-chloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546645.png)
![2,3-dichloro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7546646.png)